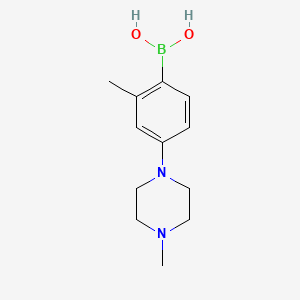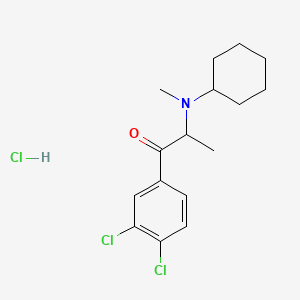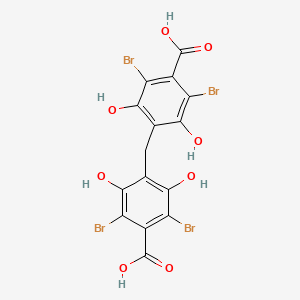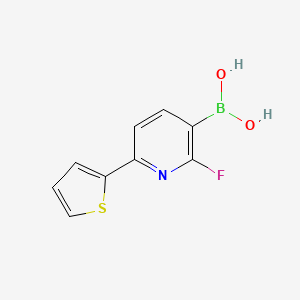
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H11F3OS2 This compound is characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of the methylthio and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of the propan-1-one moiety. Common synthetic routes include:
Nucleophilic Substitution: Starting from a halogenated phenyl compound, nucleophilic substitution reactions can be employed to introduce the methylthio and trifluoromethylthio groups.
Friedel-Crafts Acylation: The propan-1-one moiety can be introduced via Friedel-Crafts acylation using appropriate acylating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propan-1-one moiety can be reduced to form alcohols.
Substitution: The trifluoromethylthio group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the methylthio group.
Alcohols: Formed from the reduction of the carbonyl group.
Substituted Derivatives: Formed from substitution reactions involving the trifluoromethylthio group.
Scientific Research Applications
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other biomolecules that the compound can bind to or modify.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are influenced by the compound’s presence.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-1-one
- 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one
- 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one
Uniqueness
1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the methylthio and trifluoromethylthio groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in distinct properties and applications compared to its similar compounds.
Properties
Molecular Formula |
C11H11F3OS2 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
1-[2-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3OS2/c1-3-9(15)8-5-4-7(6-10(8)16-2)17-11(12,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
NSQVEZLDBGWOKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


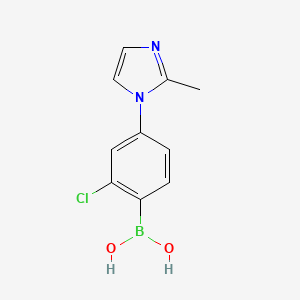

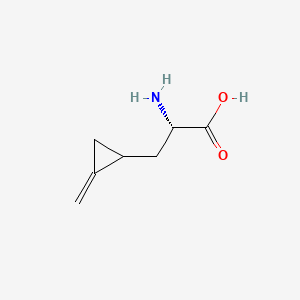
![tert-Butyl {3-hydroxy-6-({1-[(2-methoxyethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl}carbamate](/img/structure/B14076023.png)
![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)
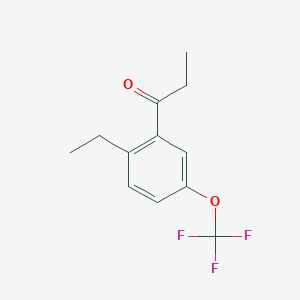
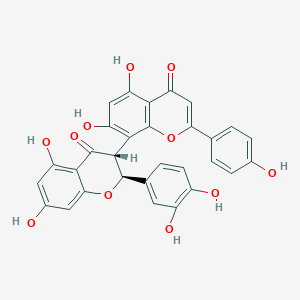
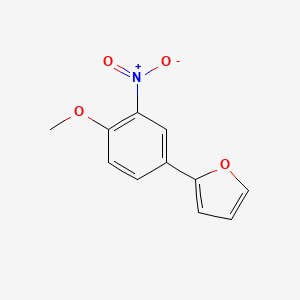
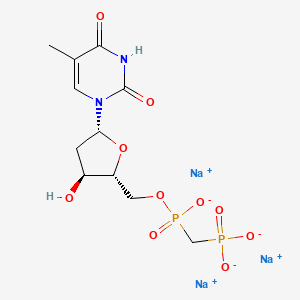
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)
